Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

Description

Historical Context and Development of Aminothiophene Derivatives

Aminothiophene derivatives have emerged as critical scaffolds in organic and medicinal chemistry since the mid-20th century. The discovery of the Gewald reaction in 1961 marked a pivotal advancement, enabling efficient synthesis of 2-aminothiophenes through a three-component condensation of ketones, α-cyanoesters, and elemental sulfur. This method revolutionized access to structurally diverse aminothiophenes, including propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS: 904998-66-9), by facilitating precise substitutions at the 2, 4, and 5 positions of the thiophene ring.

Key Milestones in Aminothiophene Derivative Development

The incorporation of fluorophenyl and alkyl ester groups, as seen in this compound, reflects modern strategies to enhance bioavailability and electronic properties for pharmaceutical and material applications.

Structural Classification within Heterocyclic Chemistry

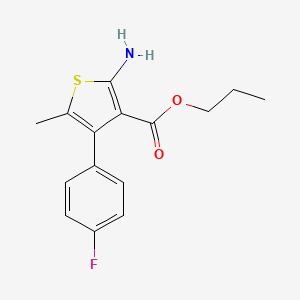

This compound belongs to the thiophene carboxylate family, characterized by a five-membered aromatic heterocycle containing sulfur (thiophene) and a carboxylate ester substituent. Its structure features:

- Thiophene core : A planar, aromatic ring with delocalized π-electrons, contributing to stability and reactivity.

- Amino group (-NH₂) : Enhances hydrogen-bonding capacity and modulates electronic properties.

- 4-Fluorophenyl substituent : Introduces steric bulk and electron-withdrawing effects, influencing intermolecular interactions.

- Methyl and propyl ester groups : Improve solubility and serve as synthetic handles for further modifications.

Comparative Analysis of Heterocyclic Scaffolds

| Compound | Heteroatom | Aromaticity | Key Applications |

|---|---|---|---|

| Thiophene | Sulfur | Yes | Pharmaceuticals, electronics |

| Pyrrole | Nitrogen | Yes | Natural product synthesis |

| Furan | Oxygen | Yes | Polymer chemistry |

The substitution pattern of this compound aligns with trends in drug design, where fluorinated aryl groups enhance metabolic stability and target binding.

Significance in Thiophene Carboxylate Research

This compound exemplifies the versatility of thiophene carboxylates in interdisciplinary research:

Pharmaceutical Applications

- Anti-Inflammatory Activity : Thiophene derivatives inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators of inflammation. For example, methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate demonstrated 50% inhibition of 5-LOX at 29.2 µM.

- Anticancer Potential : Substituents like the 4-fluorophenyl group enhance cytotoxicity. Analogues showed IC₅₀ values of 12.5–20 µM against hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cell lines.

Materials Science

- Conductive Polymers : Thiophene carboxylates serve as monomers for polymers with tunable bandgaps, useful in organic semiconductors. For instance, poly(3-hexylthiophene) derivatives exhibit conductivity up to 100 S/cm.

Research Applications of Thiophene Carboxylates

This compound’s structural flexibility positions it as a cornerstone for developing next-generation therapeutic and functional materials.

Properties

IUPAC Name |

propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2S/c1-3-8-19-15(18)13-12(9(2)20-14(13)17)10-4-6-11(16)7-5-10/h4-7H,3,8,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGXRTHCCVOXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101167775 | |

| Record name | Propyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904998-66-9 | |

| Record name | Propyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904998-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene compound in the presence of a palladium catalyst.

Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Coupling Reactions: The fluorophenyl group can undergo further functionalization through coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Coupling Reactions: Palladium catalysts, boronic acids, and halogenated derivatives are typically used in coupling reactions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, aldehydes

Substitution: Amino derivatives, thiol derivatives, alkoxy derivatives

Coupling Reactions: Functionalized thiophene derivatives

Scientific Research Applications

Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

Pharmaceuticals: The compound’s potential biological activity makes it a candidate for drug development, particularly as an anti-inflammatory, anticancer, or antimicrobial agent.

Materials Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials.

Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.

Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In pharmaceutical research, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards these targets. The amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs, focusing on structural variations, physicochemical properties, and inferred functional implications.

Substituent Effects on the Phenyl Ring

The 4-fluorophenyl group distinguishes the target compound from analogs with different substituents:

- 4-Methoxyphenyl variant: Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate () replaces fluorine with a methoxy group. However, this substitution may reduce metabolic stability due to oxidative demethylation pathways .

- 4-Alkylphenyl variants: Compounds such as Isopropyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate (sc-327978, ) and Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate (Parchem, ) feature bulky alkyl groups. These substituents increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Ester Group Variations

The propyl ester in the target compound contrasts with isopropyl esters in analogs:

- Propyl vs. Isopropyl : A straight-chain propyl ester (target compound) may exhibit higher conformational flexibility and slightly lower steric hindrance than branched isopropyl esters (e.g., sc-327978 and Parchem compounds). This difference could influence binding affinity in biological targets or crystallization behavior .

Physicochemical and Structural Data

Table 1 summarizes key structural features of selected analogs:

Table 1: Structural comparison of thiophene-3-carboxylate analogs.

Inferred Functional Implications

- Electron-withdrawing vs. Electron-donating Groups : The 4-fluorophenyl group in the target compound likely enhances stability against enzymatic degradation compared to methoxy or alkyl variants, making it a candidate for drug development .

- Ester Chain Impact : Propyl esters may offer a balance between lipophilicity and solubility, whereas isopropyl esters could favor crystalline packing, as seen in analogs with defined melting points (e.g., 227–230°C in ).

Notes on Structural Analysis and Limitations

- Crystallographic Methods : Structural determination of such compounds often employs programs like SHELX (), which is widely used for small-molecule refinement. Ring puckering in the thiophene moiety could be analyzed using Cremer-Pople coordinates (), though specific data for the target compound are unavailable.

- Limitations : Direct experimental comparisons (e.g., solubility, bioactivity) are absent in the provided evidence. Conclusions are based on structural analogies and substituent chemistry. Further studies are needed to validate inferred properties.

Biological Activity

Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. Its structure can be represented as follows:

1. Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. In particular, this compound has shown promise in inhibiting tumor growth. The following table summarizes the findings related to its anticancer activity:

These results demonstrate that the compound can induce apoptosis in cancer cells and inhibit their proliferation, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. The following table presents the minimum inhibitory concentrations (MICs) against various pathogens:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.40 | 0.45 |

These findings indicate that the compound exhibits strong antimicrobial activity, particularly against Gram-positive bacteria and fungi, with potential applications in treating infections.

3. Other Therapeutic Activities

In addition to anticancer and antimicrobial properties, this compound has been investigated for other therapeutic effects:

- Antioxidant Activity : The compound demonstrated significant radical scavenging activity in vitro, suggesting potential use in oxidative stress-related conditions.

- Anti-inflammatory Effects : Preliminary studies indicated that the compound could reduce inflammation markers in animal models, indicating a broader therapeutic profile.

Case Study: Anticancer Efficacy in Vivo

A recent study conducted on tumor-bearing mice demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported:

- Tumor Growth Inhibition : Approximately 60% reduction in tumor volume after four weeks of treatment.

- Survival Rate : Increased survival rate among treated mice compared to untreated controls.

This case study highlights the potential of this compound as an effective therapeutic agent against cancer.

Q & A

Q. What are the recommended synthetic routes for Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

A common method involves a Gewald-like reaction: 4-fluoroacetophenone, propyl cyanoacetate, and elemental sulfur are condensed in a polar aprotic solvent (e.g., DCM or DMF) under basic conditions (e.g., morpholine or triethylamine). Cooling to 0°C during sulfur addition minimizes side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is used for purification. Reaction yield optimization may require adjusting molar ratios (e.g., 1:1.2:1.5 for ketone:cyanoester:sulfur) and reflux duration (4–6 hrs) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR : and NMR should confirm the propyl ester (δ ~4.1–4.3 ppm for OCH), 4-fluorophenyl aromatic signals (δ ~7.0–7.4 ppm), and the thiophene backbone.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H] (calc. for CHFNOS: 306.10).

- Elemental Analysis : Match experimental and theoretical C/H/N/S percentages (±0.3%).

- HPLC : Purity >95% with a C18 column (MeCN:HO gradient) .

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

Single crystals are grown via slow evaporation from ethanol. Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution and refinement are performed with SHELXTL (SHELXD for phase determination, SHELXL for refinement). Key parameters include R < 0.05, wR < 0.15, and anisotropic displacement ellipsoids for non-H atoms. WinGX/ORTEP visualizes the final structure, highlighting thiophene ring planarity and intermolecular interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this thiophene derivative?

DFT calculations (B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap to assess electrophilicity. Charge distribution maps identify reactive sites (e.g., amino group for functionalization). Molecular docking (AutoDock Vina) evaluates potential bioactivity, such as binding to PD-L1 or enzymes, using crystal structures from the PDB. Solvent effects (PCM model) refine thermodynamic stability predictions .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Case Study : Discrepancies in NMR methyl signals (δ 2.1 vs. 2.3 ppm) may arise from rotational isomerism or impurities. Solutions:

Q. How does the thiophene ring puckering affect the compound’s crystallographic packing and stability?

Puckering coordinates (Cremer-Pople parameters) quantify ring non-planarity. For a five-membered thiophene, amplitude (q) and phase angle (φ) are derived from atomic coordinates. High q (>0.2 Å) indicates significant distortion, influencing π-π stacking and hydrogen-bonding networks. Compare with analogs (e.g., ethyl esters) to correlate puckering with melting points or solubility .

Methodological Considerations

Q. What are the best practices for refining crystal structures with SHELXL when disorder is present?

- Split disordered atoms (e.g., propyl chain) into multiple sites with occupancy factors summing to 1.

- Apply SIMU and DELU restraints to maintain reasonable geometry.

- Use ISOR to constrain anisotropic displacement parameters for highly disordered regions.

- Validate with R < 0.05 and CC > 90% in PLATON .

Q. How can reaction pathways be modified to enhance regioselectivity in thiophene synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 6 hrs) and improves yield by 15–20%.

- Catalytic Systems : Lewis acids (ZnCl) or ionic liquids ([BMIM]BF) promote cyclization efficiency.

- Solvent Screening : Switch from DCM to DMF for higher dielectric constant, favoring polar transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.